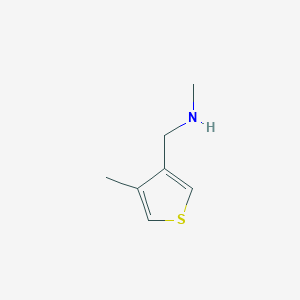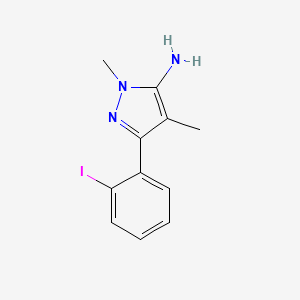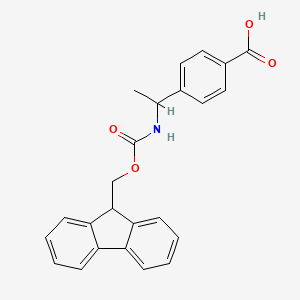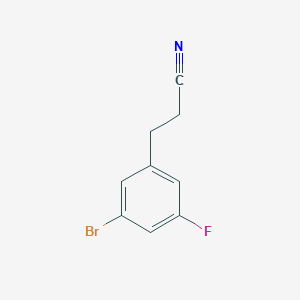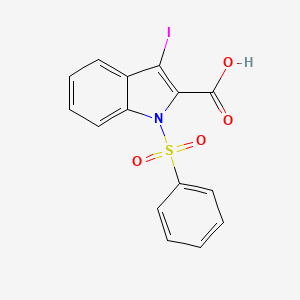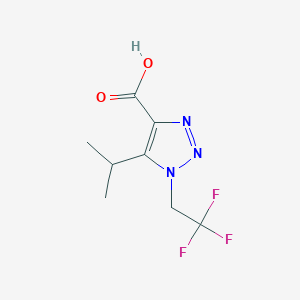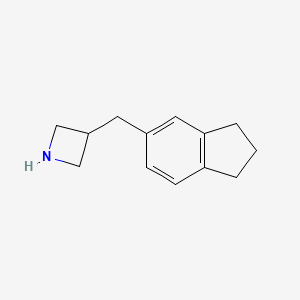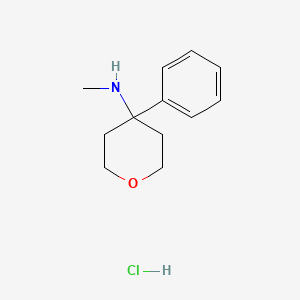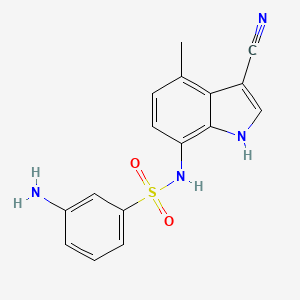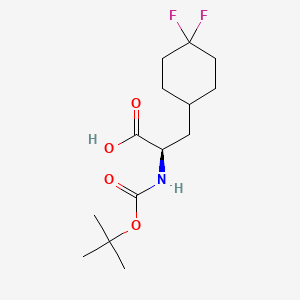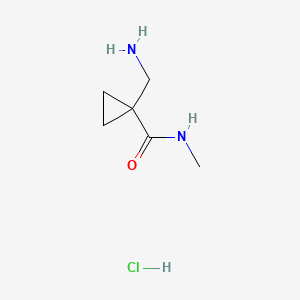![molecular formula C11H19NO3 B13623947 tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl carbamate group attached to a 6-oxabicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: Its carbamate group can act as a protecting group for amines in peptide synthesis .
Medicine: In medicine, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is investigated for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a subject of interest in drug discovery .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
- tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: Compared to similar compounds, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate has a unique 6-oxabicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13) |
Clé InChI |
MDDFPMSSGDRICA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C(C1)O2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



